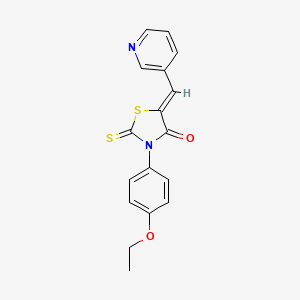
1-(1-Adamantyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)propan-2-ol is an organic compound with the molecular formula C₁₃H₂₂O It features an adamantane core, a highly stable and rigid structure, which is bonded to a propanol group
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(1-adamantyl)propan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1-(1-adamantyl)propan-2-one. This process uses hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, under elevated pressures and temperatures. This method is favored for its efficiency and scalability .
化学反応の分析
Types of Reactions: 1-(1-Adamantyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1-adamantyl)propan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to 1-(1-adamantyl)propan-2-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1-(1-Adamantyl)propan-2-one.
Reduction: 1-(1-Adamantyl)propan-2-amine.
Substitution: 1-(1-Adamantyl)propan-2-chloride or 1-(1-Adamantyl)propan-2-bromide.
科学的研究の応用
1-(1-Adamantyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential antiviral properties, particularly against influenza viruses.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in designing antiviral and neuroprotective agents.
作用機序
The mechanism by which 1-(1-Adamantyl)propan-2-ol exerts its effects is primarily through its interaction with biological membranes and proteins. The adamantane core provides rigidity and stability, allowing the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This property is particularly useful in antiviral applications, where the compound can block viral entry or replication by binding to viral proteins .
類似化合物との比較
Amantadine: An antiviral drug used to treat influenza and Parkinson’s disease. It shares the adamantane core but differs in its functional groups.
Rimantadine: Another antiviral drug similar to amantadine but with a different side chain, offering improved pharmacokinetics.
Uniqueness: 1-(1-Adamantyl)propan-2-ol is unique due to its specific propanol group, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
特性
IUPAC Name |
1-(1-adamantyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWAILYRPEELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)
![4-[(1H-imidazol-1-yl)methyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2529810.png)

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2529817.png)
![4-TERT-BUTYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2529818.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
